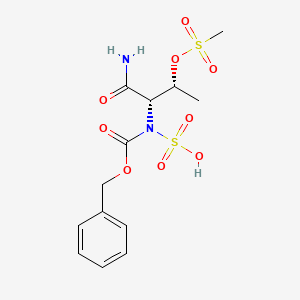
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is a compound that plays a significant role in organic synthesisThe compound has a molecular formula of C13H18N2O9S2 and a molecular weight of 410.42.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate typically involves multiple steps. One common method includes the protection of the amino group of L-threonine, followed by the introduction of the sulfonyl and benzyloxycarbonyl groups. The final step involves the formation of the methanesulfonate ester. The reaction conditions often require the use of solvents such as chloroform and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group, resulting in the formation of simpler amides.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the modification of peptides and proteins, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate exerts its effects involves the interaction with specific molecular targets. The sulfonyl and benzyloxycarbonyl groups can interact with enzymes and other proteins, leading to inhibition or modification of their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- N-Sulfonyl N-Benzyloxycarbonyl L-Serine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Valine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Isoleucine Amide O-Methanesulfonate
Uniqueness
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is unique due to the presence of the threonine moiety, which provides specific stereochemistry and functional groups that can participate in diverse chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex molecules and the study of biochemical processes.
Properties
Molecular Formula |
C13H18N2O9S2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[(2S,3R)-1-amino-3-methylsulfonyloxy-1-oxobutan-2-yl]-phenylmethoxycarbonylsulfamic acid |
InChI |
InChI=1S/C13H18N2O9S2/c1-9(24-25(2,18)19)11(12(14)16)15(26(20,21)22)13(17)23-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,20,21,22)/t9-,11+/m1/s1 |
InChI Key |
PNCURCASEQXCHK-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
Canonical SMILES |
CC(C(C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
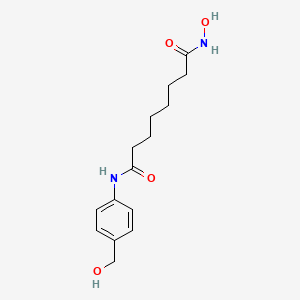
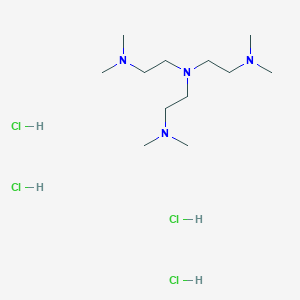

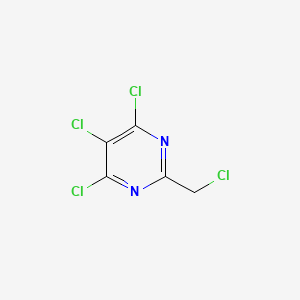

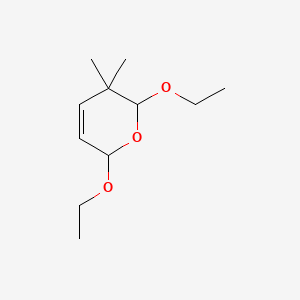
![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)
![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
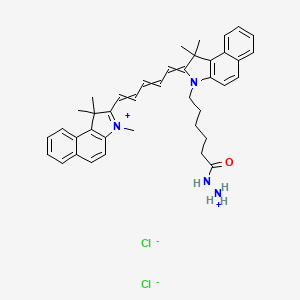
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
